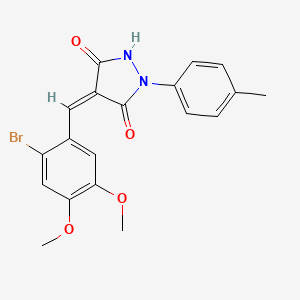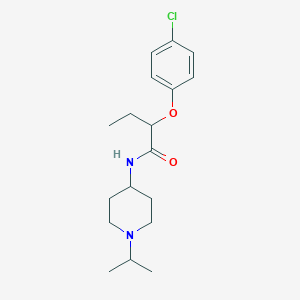![molecular formula C23H29N5 B5148904 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine](/img/structure/B5148904.png)
3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine, also known as ADAPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADAPT is a triazine-based compound that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine is not fully understood, but it is believed to modulate the activity of certain receptors in the brain and other tissues. Specifically, 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has been shown to bind to nicotinic acetylcholine receptors, which are involved in cognitive function, and modulate their activity. 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has been shown to have various biochemical and physiological effects, depending on the application. In neuroscience, 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has been shown to improve cognitive function in animal models. In cancer research, 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine is its high purity, which allows for accurate and reproducible results in lab experiments. Additionally, 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has a well-defined structure, which makes it useful as a scaffold for the development of new drugs. However, one limitation of 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine is its relatively high cost, which may limit its use in some research applications.
Orientations Futures
There are several future directions for the study of 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine. One direction is the further exploration of its potential applications in neuroscience, particularly in the treatment of cognitive disorders such as Alzheimer's disease. Another direction is the development of new drugs based on the structure of 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine, with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine and its potential applications in cancer research and other fields.
Conclusion:
In conclusion, 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine is a triazine-based compound that has gained significant attention in scientific research due to its potential applications in various fields. 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has been synthesized using different methods and has been studied for its potential applications in neuroscience, cancer research, and drug discovery. 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has a well-defined structure and high purity, which make it useful in lab experiments and as a scaffold for the development of new drugs. However, further research is needed to fully understand the mechanism of action of 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine and its potential applications in various fields.
Méthodes De Synthèse
3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has been synthesized using different methods, including the reaction of 4-(1-adamantyl)-1-piperazinecarboxylic acid with phenyl isocyanate, followed by cyclization with triphosgene. Another method involves the reaction of 4-(1-adamantyl)-1-piperazinecarboxylic acid with thionyl chloride, followed by reaction with 4-phenyl-1,2,4-triazine-3,5-dione. Both methods have been reported to yield 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine with high purity.
Applications De Recherche Scientifique
3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has been shown to modulate the activity of nicotinic acetylcholine receptors, which are involved in cognitive function. 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has also been studied for its potential anti-cancer properties, with some studies reporting its ability to inhibit the growth of cancer cells. Additionally, 3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine has been used as a scaffold for the development of new drugs, with researchers modifying its structure to create compounds with improved pharmacological properties.
Propriétés
IUPAC Name |
3-[4-(1-adamantyl)piperazin-1-yl]-5-phenyl-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5/c1-2-4-20(5-3-1)21-16-24-26-22(25-21)27-6-8-28(9-7-27)23-13-17-10-18(14-23)12-19(11-17)15-23/h1-5,16-19H,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANXZERZWQKHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CN=N2)C3=CC=CC=C3)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{[(4-chlorophenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5148826.png)
![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B5148831.png)
![5-[2-(benzoyloxy)ethyl]-3-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium bromide](/img/structure/B5148845.png)
![ethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5148860.png)
![N~1~-(sec-butyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5148865.png)

![4-[4-(2,5-dimethylphenoxy)butyl]morpholine oxalate](/img/structure/B5148879.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5148887.png)
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5148892.png)
![methyl 1-adamantyl[(trifluoroacetyl)amino]acetate](/img/structure/B5148909.png)
![N-1,3-benzothiazol-2-yl-2-({5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5148917.png)

![1-[methoxy(diphenyl)acetyl]azepane](/img/structure/B5148927.png)
![2-chloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5148932.png)